molecular formula C26H27N3O3 B15016060 2-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazinyl}-N-(4-butylphenyl)-2-oxoacetamide

2-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazinyl}-N-(4-butylphenyl)-2-oxoacetamide

Cat. No.: B15016060
M. Wt: 429.5 g/mol
InChI Key: SMBDNXOMEBRJJJ-OVVQPSECSA-N
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Description

1-{N’-[(E)-[4-(BENZYLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}-N-(4-BUTYLPHENYL)FORMAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a benzyloxyphenyl group and a butylphenyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{N’-[(E)-[4-(BENZYLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}-N-(4-BUTYLPHENYL)FORMAMIDE typically involves the reaction of 4-(benzyloxy)benzaldehyde with hydrazinecarboxamide, followed by the addition of 4-butylbenzaldehyde. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, ensuring that the compound is produced in sufficient quantities for research and application purposes.

Chemical Reactions Analysis

Types of Reactions

1-{N’-[(E)-[4-(BENZYLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}-N-(4-BUTYLPHENYL)FORMAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound with different functional groups.

Scientific Research Applications

1-{N’-[(E)-[4-(BENZYLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}-N-(4-BUTYLPHENYL)FORMAMIDE has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{N’-[(E)-[4-(BENZYLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}-N-(4-BUTYLPHENYL)FORMAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-{(E)-1-[4-(BENZYLOXY)PHENYL]ETHYLIDENE}-4-METHYLBENZENESULFONOHYDRAZIDE
  • 1-{N’-[(E)-[4-(BENZYLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}-N-[(OXOLAN-2-YL)METHYL]FORMAMIDE

Uniqueness

1-{N’-[(E)-[4-(BENZYLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}-N-(4-BUTYLPHENYL)FORMAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C26H27N3O3

Molecular Weight

429.5 g/mol

IUPAC Name

N-(4-butylphenyl)-N'-[(E)-(4-phenylmethoxyphenyl)methylideneamino]oxamide

InChI

InChI=1S/C26H27N3O3/c1-2-3-7-20-10-14-23(15-11-20)28-25(30)26(31)29-27-18-21-12-16-24(17-13-21)32-19-22-8-5-4-6-9-22/h4-6,8-18H,2-3,7,19H2,1H3,(H,28,30)(H,29,31)/b27-18+

InChI Key

SMBDNXOMEBRJJJ-OVVQPSECSA-N

Isomeric SMILES

CCCCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=CC=C3

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

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